molecular formula C9H7I B1403504 1-IODO-4-(PROP-2-YN-1-YL)BENZENE CAS No. 1260672-52-3

1-IODO-4-(PROP-2-YN-1-YL)BENZENE

Cat. No.: B1403504
CAS No.: 1260672-52-3
M. Wt: 242.06 g/mol
InChI Key: VRMVEGOLZAXZJA-UHFFFAOYSA-N
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Description

1-IODO-4-(PROP-2-YN-1-YL)BENZENE is an organic compound with the molecular formula C9H7I. It is a derivative of benzene, where an iodine atom is attached to the benzene ring at the first position, and a prop-2-ynyl group is attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-IODO-4-(PROP-2-YN-1-YL)BENZENE can be synthesized through various methods. One common approach involves the iodination of 4-prop-2-ynylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-IODO-4-(PROP-2-YN-1-YL)BENZENE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The prop-2-ynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, copper(I) iodide, and bases like triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

  • Substituted benzene derivatives.
  • Coupled products with extended carbon chains.
  • Oxidized or reduced derivatives of the prop-2-ynyl group.

Scientific Research Applications

1-IODO-4-(PROP-2-YN-1-YL)BENZENE is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-IODO-4-(PROP-2-YN-1-YL)BENZENE in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The prop-2-ynyl group can participate in various transformations, contributing to the versatility of the compound in synthetic applications.

Comparison with Similar Compounds

    1-Bromo-4-prop-2-ynylbenzene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-4-prop-2-ynylbenzene: Similar structure but with a chlorine atom instead of iodine.

    4-Prop-2-ynylphenol: Similar structure but with a hydroxyl group instead of iodine.

Uniqueness: 1-IODO-4-(PROP-2-YN-1-YL)BENZENE is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-iodo-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMVEGOLZAXZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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